![molecular formula C22H24N4O2 B2504065 6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2178770-97-1](/img/structure/B2504065.png)

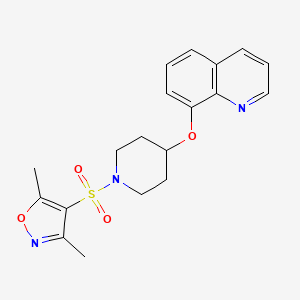

6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

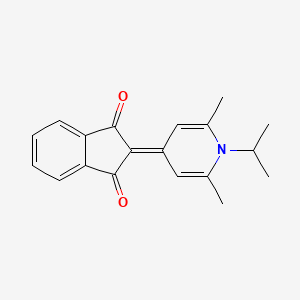

The compound "6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. It contains several functional groups, including an indole moiety, a piperidine ring, and a dihydropyrimidinone core. These features suggest that the compound could be of interest in the field of medicinal chemistry or as a synthetic intermediate for further chemical transformations.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the one-step synthesis approach mentioned in the first paper could be relevant. The three-component condensation described involves 4-piperidinones, which are structurally related to the piperidine ring in the target compound . Additionally, the second paper discusses the use of chiral 2-substituted-6-methyl 2,3-dihydropyidinones as intermediates for constructing piperidine-based compounds . This suggests that a similar strategy could be employed for the synthesis of the dihydropyrimidinone core of the target molecule. The third paper provides insight into the synthesis of 3,4-disubstituted piperidines, which could be relevant to the synthesis of the piperidine moiety present in the target compound .

Molecular Structure Analysis

The molecular structure of the target compound is likely to be complex, with multiple stereocenters and potential for conformational isomerism. The presence of a cyclopropyl group could introduce strain into the molecule, affecting its reactivity. The indole and piperidine rings are known to be important structural motifs in many biologically active molecules, and their incorporation into the target compound could influence its binding to biological targets. The dihydropyrimidinone core is a heterocyclic component that could contribute to the compound's electronic properties and hydrogen bonding potential.

Chemical Reactions Analysis

The functional groups present in the target compound suggest a variety of chemical reactions it could undergo. The indole moiety could participate in electrophilic substitution reactions, while the piperidine ring could be involved in nucleophilic addition or substitution reactions due to the presence of a secondary amine. The dihydropyrimidinone core could undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution or condensation reactions. The cyclopropyl group could also be involved in ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of multiple hydrogen bond donors and acceptors suggests that the compound could have significant solubility in polar solvents. The compound's melting and boiling points, as well as its stability, would be determined by the intermolecular forces present, such as hydrogen bonding and pi-pi interactions between the indole and dihydropyrimidinone rings. The chiral centers in the molecule could also lead to optical activity, making it relevant for studies in chiral separation and enantioselective synthesis.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Approaches

A study by Bararjanian et al. (2010) discusses a novel one-pot synthesis of 2-aminopyrimidinones, demonstrating the chemical versatility and potential for creating complex molecular structures through self-assembly and hydrogen bonding, which could be relevant for developing new materials or pharmaceutical compounds (Bararjanian, S. Balalaie, F. Rominger, & Sanaz Barouti, 2010).

Synthetic Versatility and Biological Evaluation

Dandia et al. (2013) synthesized a series of highly functionalized dispiro heterocycles with potential antimicrobial and antitubercular activities. These compounds, based on dihydropyrimidine derivatives, show the synthetic flexibility of dihydropyrimidinones and their relevance in medicinal chemistry for creating new therapeutic agents (Dandia, Anuj Jain, & Ashok K. Laxkar, 2013).

Chemical Transformations and Applications

Yang and Hardman (2017) explored the use of 2-substituted-6-methyl 2,3-dihydropyidinones for constructing chiral piperidine-based compounds, indicating the potential for synthesizing a wide range of biologically active molecules. This study showcases the application of dihydropyrimidine derivatives in organic synthesis, potentially leading to new drug discoveries (Yang Yang & Clayton T. Hardman, 2017).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper safety precautions should be taken when handling this compound.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-cyclopropyl-3-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-21-12-20(16-1-2-16)24-14-26(21)13-15-6-9-25(10-7-15)22(28)18-4-3-17-5-8-23-19(17)11-18/h3-5,8,11-12,14-16,23H,1-2,6-7,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAJRUOWWSQDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2503994.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)

![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)